4-o-Galloylbergenin

Description

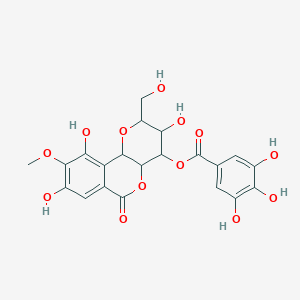

Structure

3D Structure

Properties

IUPAC Name |

[3,8,10-trihydroxy-2-(hydroxymethyl)-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-4-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O13/c1-31-16-10(25)4-7-12(15(16)28)17-19(34-21(7)30)18(14(27)11(5-22)32-17)33-20(29)6-2-8(23)13(26)9(24)3-6/h2-4,11,14,17-19,22-28H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKSHSFQTWCKTFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1O)C3C(C(C(C(O3)CO)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Galloyl Bergenin Derivatives

Introduction: 4-O-Galloylbergenin is a natural phenolic compound and a derivative of bergenin.[1] It is structurally isomeric to the more extensively studied 11-O-Galloylbergenin. While detailed experimental data for this compound is limited in publicly accessible literature, this guide provides its fundamental chemical properties. In contrast, comprehensive data on its isomer, 11-O-Galloylbergenin, is available and presented herein to offer researchers and drug development professionals a thorough understanding of this class of compounds. This guide covers the chemical structure, physicochemical properties, spectroscopic data, isolation protocols, and biological activities of these related molecules.

Chemical Structure and Properties of this compound

This compound is a derivative of bergenin where a galloyl group is attached at the 4-O position. It has been isolated from the rhizome of Ardisia gigantifolia.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₁H₂₀O₁₃ |

| Molecular Weight | 480.37 g/mol |

| IUPAC Name | [3,8,10-trihydroxy-2-(hydroxymethyl)-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-4-yl] 3,4,5-trihydroxybenzoate |

| CAS Number | 82958-45-0 |

| SMILES | COC1=C(C=C2C(=C1O)C3C(C(C(C(O3)CO)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC2=O)O |

| InChI Key | InChI=1S/C21H20O13/c1-31-16-10(25)4-7-12(15(16)28)17-19(34-21(7)30)18(14(27)11(5-22)32-17)33-20(29)6-2-8(23)13(26)9(24)3-6/h2-4,11,14,17-19,22-28H,5H2,1H3 |

In-depth Analysis of 11-O-Galloylbergenin

Due to the extensive availability of research, this section focuses on 11-O-Galloylbergenin, an isomer of significant scientific interest.

11-O-Galloylbergenin is a galloyl ester of bergenin, characterized by the galloyl moiety at the C-11 position.[2]

Table 2: ¹H and ¹³C NMR Spectral Data of 11-O-Galloylbergenin (in DMSO-d₆)

| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, J in Hz) |

| Bergenin Moiety | ||

| 2 | 79.9 | 4.78 (d, J=9.9) |

| 3 | 72.1 | 3.81 (t, J=9.9) |

| 4 | 70.2 | 3.65 (t, J=9.9) |

| 4a | 81.9 | 3.97 (t, J=9.9) |

| 5a | 118.0 | - |

| 6 | 164.0 | - |

| 7 | 109.9 | 6.95 (s) |

| 8 | 151.1 | - |

| 9 | 141.0 | - |

| 10 | 148.0 | - |

| 10a | 115.9 | - |

| 10b | 74.0 | 4.90 (d, J=9.9) |

| 11 | 64.9 | 4.41 (dd), 4.21 (dd) |

| OCH₃ | 60.0 | 3.75 (s) |

| Galloyl Moiety | ||

| 1' | 120.9 | - |

| 2', 6' | 109.1 | 6.89 (s) |

| 3', 5' | 145.6 | - |

| 4' | 138.4 | - |

| 7' (C=O) | 165.7 | - |

Note: NMR data is compiled from reported literature and may vary slightly based on experimental conditions.[3]

Isolation of 11-O-Galloylbergenin from Mallotus philippensis [2]

-

Extraction: Air-dried and ground stem wood of M. philippensis (6 kg) is extracted three times with commercial ethanol over 72 hours. The filtrate is concentrated under vacuum to yield a crude extract.

-

Fractionation: The crude extract is subjected to solvent-solvent extraction. An aqueous fraction is obtained and dried under vacuum.

-

Column Chromatography: 60 g of the dried aqueous extract is loaded onto a silica gel column. The column is eluted with a gradient of chloroform-methanol.

-

Purification: Fractions containing the target compound are further purified using a chloroform-methanol (9.2:0.8 v/v) solvent system to yield pure 11-O-Galloylbergenin.

Caption: Isolation and purification workflow for 11-O-Galloylbergenin.

11-O-Galloylbergenin has demonstrated significant antioxidant and antiplasmodial activities.[2][4]

Antioxidant Activity: The antioxidant potential of 11-O-Galloylbergenin has been evaluated using several standard assays. It has been shown to be a more potent antioxidant than its parent compound, bergenin.[4]

Table 3: In Vitro Antioxidant Activity of 11-O-Galloylbergenin

| Assay | EC₅₀ (μg/mL) |

| DPPH Radical Scavenging | 7.28 ± 0.06 |

| Reducing Power Assay | 5.21 ± 0.10 |

Data presented as mean ± SD. EC₅₀ is the effective concentration at which 50% of the activity is observed.[2]

Antiplasmodial Activity: The compound has also been tested for its efficacy against the chloroquine-sensitive (D10) strain of Plasmodium falciparum, the parasite responsible for malaria.

Table 4: In Vitro Antiplasmodial Activity of Bergenin Derivatives

| Compound | IC₅₀ against P. falciparum (D10 strain) |

| 11-O-Galloylbergenin | 7.85 ± 0.61 μM |

| Bergenin | 6.92 ± 0.43 μM |

| 4-O-galloylnorbergenin | 3.9 µg/mL |

| Chloroquine (Standard) | 0.031 ± 0.002 μM |

Data presented as mean ± SD. IC₅₀ is the concentration that inhibits 50% of parasite growth.[4][5]

Mechanism of Action: While the precise signaling pathways for galloyl bergenin derivatives are still under investigation, the antioxidant activity is attributed to their ability to scavenge free radicals, a property enhanced by the galloyl moiety. The antiplasmodial activity suggests interference with critical parasitic metabolic pathways. In silico molecular docking studies have shown that 11-O-Galloylbergenin has a high binding affinity for P. falciparum proteins such as lactate dehydrogenase (PfLDH) and the gametocyte protein Pfg27, suggesting these as potential molecular targets.[4]

Caption: Potential mechanism of 11-O-Galloylbergenin's antiplasmodial effect.

Conclusion: this compound and its isomers represent a promising class of bioactive natural products. While further research is needed to fully elucidate the properties and therapeutic potential of this compound, the comprehensive data available for 11-O-Galloylbergenin provides a strong foundation for future studies in drug discovery and development, particularly in the fields of antioxidant and antimalarial therapies.

References

- 1. This compound | CAS#:82958-45-0 | Chemsrc [chemsrc.com]

- 2. researchgate.net [researchgate.net]

- 3. Integrating approach to discover novel bergenin derivatives and phenolics with antioxidant and anti-inflammatory activities from bio-active fraction of <i>Syzygium brachythyrsum</i> - Arabian Journal of Chemistry [arabjchem.org]

- 4. Antioxidant and Antiplasmodial Activities of Bergenin and 11-O-Galloylbergenin Isolated from Mallotus philippensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

4-O-Galloylbergenin: A Technical Guide to its Natural Sources, Extraction, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Galloylbergenin is a naturally occurring derivative of bergenin, a C-glucoside of 4-O-methyl gallic acid. As a member of the gallotannin class of polyphenols, it is gaining increasing interest within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of the known natural sources of this compound, methodologies for its extraction and quantification, and insights into its biosynthetic origins.

Natural Sources and Plant Origins

This compound and its isomers, such as 11-O-Galloylbergenin, are found in a variety of plant species, often alongside their parent compound, bergenin. The primary plant families known to produce these compounds are the Saxifragaceae, Euphorbiaceae, and Myrsinaceae.

Key Plant Sources:

-

Syzygium brachythyrsum : The leaves of this plant have been identified as a particularly rich source of a diverse array of bergenin derivatives, including various galloylated forms.[1][2][3] Research has characterized numerous bergenin compounds from this species, indicating its significant potential as a primary source for isolating these molecules.[1][2][3]

-

Mallotus japonicus : The stem bark of this plant is a known source of 4-O-galloylnorbergenin, a closely related derivative.[4]

-

Ardisia maclurei : The whole plant has been reported to contain 4-O-p-hydroxybenzoylbergenin, another bergenin derivative.

-

Bergenia ligulata : This plant is a well-documented source of bergenin and its 11-O-galloyl derivative.[5]

-

Mallotus philippensis : Both bergenin and 11-O-galloylbergenin have been isolated from this plant species.[6][7]

While several plant sources have been identified, specific quantitative data on the yield of this compound remains limited in the currently available literature. The concentration of these compounds can vary significantly based on the plant part, geographical location, and harvesting season.

Quantitative Data

A comprehensive summary of quantitative data for this compound is currently challenging due to a lack of specific studies focusing on its precise yield from various plant sources. However, related data for the precursor, bergenin, is available for some species.

| Plant Species | Plant Part | Compound | Concentration/Yield | Reference |

| Ardisia pusilla | Bergenin | >59% in the extract | [8] | |

| Mallotus leucodermis | Stem Bark | Bergenin | Isolated from 66.0 g of crude extract from 1.3 kg of plant material | [4] |

Note: This table will be updated as more specific quantitative data for this compound becomes available.

Experimental Protocols

Extraction of Bergenin Derivatives from Syzygium brachythyrsum Leaves

This protocol is adapted from a study that successfully isolated a variety of bergenin derivatives from Syzygium brachythyrsum.[1][2]

1. Initial Extraction:

- Air-dry the leaves of S. brachythyrsum.

- Macerate the dried leaves in 95% ethanol at room temperature for 48 hours.

- Repeat the extraction process three times.

- Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.

2. Liquid-Liquid Partitioning:

- Suspend the crude extract in distilled water.

- Sequentially partition the aqueous suspension with petroleum ether, dichloromethane, and ethyl acetate.

- The ethyl acetate fraction is typically enriched with polar compounds like galloylbergenin derivatives.

3. Chromatographic Purification:

- Subject the ethyl acetate fraction to column chromatography on a silica gel column.

- Elute the column with a gradient of solvents, such as a mixture of dichloromethane and methanol, to separate the compounds based on polarity.

- Monitor the fractions using Thin Layer Chromatography (TLC).

- Further purify the fractions containing the target compounds using preparative High-Performance Liquid Chromatography (HPLC) or other high-resolution chromatographic techniques.

Analytical Quantification using HPLC/UPLC-MS

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) are the methods of choice for the precise quantification of this compound in plant extracts.

1. Sample Preparation:

- Prepare a standardized solution of the plant extract in a suitable solvent (e.g., methanol).

- Filter the solution through a 0.22 µm syringe filter before injection.

2. HPLC/UPLC Conditions (General Example):

- Column: A reversed-phase C18 column is typically used.

- Mobile Phase: A gradient elution with a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

- Flow Rate: Adjusted based on the column dimensions and particle size.

- Detection: A Diode Array Detector (DAD) can be used for UV detection at the absorbance maximum of this compound. For higher sensitivity and specificity, a mass spectrometer is employed.

3. Mass Spectrometry (MS) Detection:

- Electrospray ionization (ESI) in negative ion mode is often used for the analysis of phenolic compounds.

- The mass spectrometer can be operated in full scan mode to identify the molecular ion of this compound or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for highly sensitive and specific quantification.

Biosynthesis and Signaling Pathways

Biosynthetic Pathway of Bergenin

The biosynthesis of this compound begins with the formation of its precursor, bergenin. The pathway for bergenin biosynthesis has been elucidated and involves several key enzymatic steps.[9]

Key Enzymes in Bergenin Biosynthesis: [9]

-

Shikimate Dehydrogenase (SDH): Catalyzes the conversion of shikimic acid to gallic acid.

-

O-Methyltransferases (OMTs): Responsible for the methylation of the 4-hydroxyl group of gallic acid to form 4-O-methyl gallic acid.

-

C-Glycosyltransferase (CGT): Transfers a glucose moiety from UDP-glucose to the C-2 position of 4-O-methyl gallic acid.

-

Dehydratase (postulated): Facilitates the final ring closure to form the bergenin structure.

Galloylation of Bergenin

The final step in the formation of this compound is the attachment of a galloyl group to the 4-hydroxyl position of the bergenin molecule. This reaction is likely catalyzed by a specific acyltransferase , which utilizes galloyl-CoA or a similar activated gallic acid derivative as the acyl donor. The specific enzyme responsible for this galloylation step has not yet been fully characterized.

Signaling Pathways

While the direct signaling pathways modulated by this compound are still under investigation, research on bergenin and its other galloylated derivatives provides some initial insights. These compounds are known to possess antioxidant and anti-inflammatory properties.[5][6][10][11] The presence of the galloyl moiety is often associated with enhanced biological activity.[12]

It is hypothesized that this compound may exert its effects through the modulation of key inflammatory and oxidative stress-related signaling pathways, such as:

-

NF-κB Signaling Pathway: A central regulator of inflammation.

-

MAPK Signaling Pathway: Involved in cellular stress responses and inflammation.

-

Nrf2/HO-1 Pathway: A key pathway in the antioxidant defense system.

Further research is required to elucidate the specific molecular targets and signaling cascades directly affected by this compound.

Experimental Workflow

Conclusion

This compound is a promising natural product with potential therapeutic applications. This guide has outlined its primary natural sources, with Syzygium brachythyrsum emerging as a particularly noteworthy species. The provided experimental protocols for extraction and analysis offer a foundation for researchers to isolate and quantify this compound. While the complete biosynthetic pathway and specific signaling mechanisms are still being unraveled, the existing knowledge on bergenin and other gallotannins provides a strong basis for future investigations. Further research focused on quantitative analysis across different plant sources and detailed pharmacological studies are essential to fully realize the potential of this compound in drug discovery and development.

References

- 1. Integrating approach to discover novel bergenin derivatives and phenolics with antioxidant and anti-inflammatory activities from bio-active fraction of <i>Syzygium brachythyrsum</i> - Arabian Journal of Chemistry [arabjchem.org]

- 2. arabjchem.org [arabjchem.org]

- 3. Rapid Identification of New Bergenin Derivatives in<italic style="font-style: italic"> Syzygium Brachythyrsum</italic> Based on Ultrahigh Performance Liquid Chromatographyï¼Qï¼Exactive Orbitrap Mass Spectrometry [fxcsxb.com]

- 4. researchgate.net [researchgate.net]

- 5. Comparative antioxidant and antiplasmodial activities of 11-O-galloylbergenin and bergenin isolated from Bergenia ligulata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antioxidant and Antiplasmodial Activities of Bergenin and 11-O-Galloylbergenin Isolated from Mallotus philippensis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biosynthetic pathway of prescription bergenin from Bergenia purpurascens and Ardisia japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. Antioxidative and Anti-Inflammatory Activities of Galloyl Derivatives and Antidiabetic Activities of Acer ginnala - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of a Natural Therapeutic: A Technical Guide to the Biosynthesis of Bergenin and Its Derivatives in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bergenin, a C-glycoside of 4-O-methyl gallic acid, is a plant-derived secondary metabolite with a wide array of demonstrated pharmacological activities, including anti-inflammatory, anti-viral, and neuroprotective effects. Found in numerous plant species, most notably within the genera Bergenia and Ardisia, the demand for bergenin in traditional and modern medicine necessitates a thorough understanding of its biosynthesis for applications in synthetic biology and metabolic engineering. This technical guide provides an in-depth exploration of the bergenin biosynthetic pathway, detailing the precursor molecules, key enzymatic steps, and regulatory mechanisms. It includes a compilation of available quantitative data, comprehensive experimental protocols for pathway elucidation, and visual representations of the core biological processes to serve as a resource for researchers in natural product chemistry, plant biology, and drug development.

The Core Biosynthetic Pathway of Bergenin

The biosynthesis of bergenin is a specialized branch of the well-established shikimate pathway, which is the central route for the production of aromatic compounds in plants. The pathway commences with precursors from primary metabolism and proceeds through a series of enzymatic transformations to yield the final bergenin molecule. The core pathway can be delineated into four principal stages:

-

Formation of Gallic Acid (GA): The journey to bergenin begins with the synthesis of gallic acid. This process starts with shikimic acid, an intermediate of the shikimate pathway. A key enzyme, Shikimate Dehydrogenase (SDH) , catalyzes the two-step dehydrogenation of shikimic acid to produce gallic acid[1][2][3][4]. This reaction establishes the foundational C6-C1 aromatic ring structure of bergenin.

-

O-Methylation of Gallic Acid: The subsequent step involves the specific methylation of gallic acid at the 4-hydroxyl position to form 4-O-methyl gallic acid (4-O-Me-GA) . This reaction is catalyzed by an O-methyltransferase (OMT) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor[1][2][3][4]. This methylation is a critical step in tailoring the gallic acid core for subsequent glycosylation.

-

C-Glycosylation of 4-O-methyl Gallic Acid: In a pivotal and defining step, a glucose moiety is attached to the C-2 position of 4-O-methyl gallic acid, forming 2-Glucosyl-4-O-methyl gallic acid . This C-C bond formation is catalyzed by a specific C-glycosyltransferase (CGT) , utilizing UDP-glucose as the sugar donor[1][2][3][4]. This C-glycosylation is a distinctive feature of bergenin and contributes to its stability.

-

Intramolecular Cyclization: The final step in bergenin biosynthesis is an intramolecular cyclization of 2-Glucosyl-4-O-methyl gallic acid. This ring-closure reaction, which forms the characteristic lactone ring of bergenin, can occur under acidic conditions or may be facilitated by a dehydratase enzyme in planta[1][2][3][4].

Visualization of the Bergenin Biosynthetic Pathway

Quantitative Data on Bergenin Biosynthesis

The efficiency and output of the bergenin biosynthetic pathway are crucial for both understanding its physiological role and for biotechnological applications. This section summarizes the available quantitative data, including enzyme kinetics and metabolite concentrations.

Enzyme Kinetic Parameters

While specific kinetic data for the O-methyltransferases and C-glycosyltransferases directly involved in bergenin biosynthesis from Bergenia or Ardisia species are not extensively reported in the literature, studies on homologous enzymes from other plant species provide valuable insights into their catalytic efficiencies.

| Enzyme Family | Homologous Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Source Organism | Reference |

| O-Methyltransferase | Naringenin 7-O-methyltransferase | Naringenin | - | - | - | Oryza sativa | [5] |

| Flavonol 3'-O-methyltransferase | 3,7,4'-trimethylquercetin | 7.2 | - | - | Chrysosplenium americanum | [6] | |

| Isoliquiritigenin 2'-O-methyltransferase | 2',4,4'-trihydroxychalcone | 2.2 | - | - | Medicago sativa | [7] | |

| C-Glycosyltransferase | UGT708C1 | Phloretin | 130 ± 30 | - | - | Fagopyrum esculentum | [8] |

| UGT708C1 | 2′,4′,6′-trihydroxyacetophenone | 250 ± 150 | - | - | Fagopyrum esculentum | [8] |

Note: Specific values for k_cat_ and k_cat_/K_m_ for some enzymes were not available in the cited literature.

Bergenin Content in Plant Tissues

The accumulation of bergenin varies significantly between different plant species and among different tissues within the same plant. Environmental factors also play a crucial role in the concentration of this metabolite.

| Plant Species | Tissue | Bergenin Content (% dry weight) | Reference |

| Bergenia purpurascens | Rhizome | 12.34 - 13.40 | [1] |

| Bergenia ligulata | Rhizome | 5.51 (methanolic extract) | [9] |

| Rhizome | 5.76 (acetone extract) | [9] | |

| Rhizome | 2.419 | [10] | |

| Bergenia ciliata | Rhizome | 3.275 | [10] |

| Bergenia stracheyi | Rhizome | 3.277 | [10] |

| Ardisia japonica | Root | Predominant accumulation | [2] |

Regulation of the Bergenin Biosynthetic Pathway

The production of bergenin is tightly regulated at multiple levels, from the transcriptional control of biosynthetic genes to the influence of hormonal and environmental signals.

Transcriptional Regulation

The expression of genes encoding the enzymes of the bergenin pathway is a key regulatory point. While specific transcription factors for the bergenin pathway are yet to be fully elucidated, it is known that the upstream shikimate and phenylpropanoid pathways are controlled by several families of transcription factors, including MYB , bHLH , and WRKY proteins[3][10][11]. These transcription factors often act in combinatorial complexes to fine-tune the expression of biosynthetic genes in response to developmental cues and environmental stimuli.

Hormonal and Environmental Influence

Plant hormones play a crucial role in mediating the response to environmental changes, often leading to an altered production of secondary metabolites.

-

Jasmonates (JA): Jasmonic acid and its derivatives are well-known elicitors of secondary metabolite biosynthesis in response to herbivory and pathogen attack.

-

Salicylic Acid (SA): Salicylic acid is a key signaling molecule in plant defense against biotrophic pathogens and can induce the expression of defense-related genes, including those in the phenylpropanoid pathway.

-

Abscisic Acid (ABA): ABA is involved in the response to abiotic stresses such as drought and salinity, which can lead to an increase in the production of protective secondary metabolites.

Environmental factors such as light intensity , temperature , and nutrient availability also significantly impact the accumulation of bergenin and other phenylpropanoids[1][12]. For instance, studies have shown that sufficient rainfall in June is beneficial for enhanced bergenin content in Bergenia purpurascens[1].

Signaling Pathway Visualization

Experimental Protocols

The elucidation of the bergenin biosynthetic pathway has been made possible through a combination of molecular biology, biochemistry, and analytical chemistry techniques. This section provides detailed methodologies for key experiments.

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify the enzymes of the bergenin pathway for in vitro characterization.

Protocol:

-

Gene Cloning:

-

Isolate total RNA from the plant tissue of interest (e.g., roots of Bergenia purpurascens).

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the open reading frames (ORFs) of the target genes (e.g., BpSDH2, BpOMT1, AjCGT1) by PCR using gene-specific primers.

-

Clone the amplified ORFs into an appropriate expression vector (e.g., pET-28a for N-terminal His-tag fusion) for expression in Escherichia coli.

-

-

Heterologous Expression:

-

Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 16-20°C) for 12-16 hours to enhance soluble protein expression.

-

-

Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

Apply the supernatant to a Ni-NTA affinity chromatography column equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer containing 20-50 mM imidazole).

-

Elute the His-tagged protein with elution buffer (lysis buffer containing 250-500 mM imidazole).

-

Analyze the purified protein by SDS-PAGE to assess purity and size.

-

Desalt and concentrate the purified protein using ultrafiltration.

-

In Vitro Enzyme Assays

Objective: To determine the catalytic activity and substrate specificity of the purified enzymes.

4.2.1. Shikimate Dehydrogenase (SDH) Assay [1]

-

Reaction Mixture (100 µL):

-

50 mM Tris-HCl (pH 8.0)

-

0.1 mM Shikimic Acid (substrate)

-

0.2 mM NADP⁺ (cofactor)

-

20 µg purified BpSDH2 enzyme

-

-

Procedure:

-

Incubate the reaction mixture at 30°C for 2 hours.

-

Terminate the reaction by adding 100 µL of 1 M HCl.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant by HPLC or LC-MS/MS to detect the formation of gallic acid.

-

4.2.2. O-Methyltransferase (OMT) Assay [3]

-

Reaction Mixture (100 µL):

-

50 mM Tris-HCl (pH 8.0)

-

0.1 mM Gallic Acid (substrate)

-

0.1 mM S-adenosyl-L-methionine (SAM) (cofactor)

-

20 µg purified BpOMT1 or AjOMT1 enzyme

-

-

Procedure:

-

Incubate the reaction mixture at 35°C for 2 hours.

-

Terminate the reaction by adding 100 µL of 1 M HCl.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant by HPLC or LC-MS/MS to detect the formation of 4-O-methyl gallic acid.

-

4.2.3. C-Glycosyltransferase (CGT) Assay [3]

-

Reaction Mixture (100 µL):

-

50 mM Tris-HCl (pH 8.0)

-

0.1 mM 4-O-methyl Gallic Acid (substrate)

-

0.1 mM UDP-glucose (sugar donor)

-

20 µg purified AjCGT1 enzyme

-

-

Procedure:

-

Incubate the reaction mixture at 32°C for 2 hours.

-

Terminate the reaction by adding 100 µL of 1 M HCl.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant by HPLC or LC-MS/MS to detect the formation of 2-Glucosyl-4-O-methyl gallic acid and subsequently bergenin after acidification.

-

Experimental Workflow Visualization

Conclusion and Future Perspectives

The elucidation of the bergenin biosynthetic pathway represents a significant advancement in our understanding of plant secondary metabolism. The identification and characterization of the key enzymes—Shikimate Dehydrogenase, O-methyltransferase, and C-glycosyltransferase—provide the molecular tools necessary for the heterologous production of bergenin in microbial systems. This opens up avenues for the sustainable and scalable production of this valuable pharmaceutical compound, independent of plant sources.

Future research should focus on several key areas:

-

Detailed Kinetic Characterization: A comprehensive kinetic analysis of the specific OMTs and CGTs from high-yielding bergenin-producing plants is essential for optimizing biocatalytic processes.

-

Structural Biology: Solving the crystal structures of the biosynthetic enzymes will provide insights into their catalytic mechanisms and substrate specificities, enabling protein engineering for improved activity and novel functionalities.

-

Regulatory Network Elucidation: Identifying the specific transcription factors and signaling pathways that control bergenin biosynthesis will allow for the targeted engineering of regulatory networks to enhance in planta or in vitro production.

-

Biosynthesis of Bergenin Derivatives: Understanding the core pathway provides a foundation for exploring the biosynthesis of naturally occurring bergenin derivatives and for the biocatalytic synthesis of novel analogs with enhanced therapeutic properties.

By continuing to unravel the complexities of bergenin biosynthesis, the scientific community can unlock the full potential of this remarkable natural product for the benefit of human health.

References

- 1. Biosynthetic pathway of prescription bergenin from Bergenia purpurascens and Ardisia japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. Frontiers | Transcription Factor: A Powerful Tool to Regulate Biosynthesis of Active Ingredients in Salvia miltiorrhiza [frontiersin.org]

- 4. Single-step affinity purification of recombinant proteins using a self-excising module from Neisseria meningitidis FrpC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genetic, Epigenetic, and Hormonal Regulation of Stress Phenotypes in Major Depressive Disorder: From Maladaptation to Resilience - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transcription Factor-Mediated Control of Anthocyanin Biosynthesis in Vegetative Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal Structures of the C-Glycosyltransferase UGT708C1 from Buckwheat Provide Insights into the Mechanism of C-Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Frontiers | Transcriptional and Post-transcriptional Regulation of Lignin Biosynthesis Pathway Genes in Populus [frontiersin.org]

- 10. Regulation of the regulators: Transcription factors controlling biosynthesis of plant secondary metabolites during biotic stresses and their regulation by miRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. researchgate.net [researchgate.net]

The Pharmacological Landscape of 4-O-Galloylbergenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-O-Galloylbergenin, a derivative of the well-known bioactive compound bergenin, has emerged as a molecule of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the currently understood pharmacological properties of this compound, with a focus on its antioxidant, antiplasmodial, analgesic, and anti-inflammatory activities. This document synthesizes available quantitative data, details the experimental methodologies used in key studies, and visualizes relevant biological pathways and workflows to support further investigation and drug development efforts. While the parent compound, bergenin, has been studied for a wider range of effects, including anticancer and neuroprotective properties, this guide will focus on the direct evidence available for this compound and provide context from related molecules where direct data is lacking.

Core Pharmacological Activities

Current research has primarily focused on four key pharmacological properties of this compound: antioxidant, antiplasmodial, analgesic, and anti-inflammatory effects. Quantitative data from these studies are summarized below.

Quantitative Data Summary

The following tables present the key quantitative data from in vitro and in vivo studies on this compound, often referred to in the literature as 11-O-galloylbergenin.

Table 1: In Vitro Antioxidant and Antiplasmodial Activities of this compound

| Assay | Parameter | This compound | Bergenin (for comparison) | Standard Compound(s) | Reference |

| Antioxidant Activity | |||||

| DPPH Radical Scavenging | EC₅₀ (µg/mL) | 7.28 ± 0.06 | 99.81 ± 3.12 | Ascorbic Acid: 6.57 ± 0.30 | [1] |

| Reducing Power Assay | EC₅₀ (µg/mL) | 5.21 ± 0.10 | 24.92 ± 1.33 | Ascorbic Acid: 3.55 ± 0.07 | [1] |

| Total Antioxidant Capacity | µmol/mg (Ascorbic acid equivalent) | 951.50 ± 109.64 | 49.16 ± 3.14 | Ascorbic Acid: 2478.36 ± 173.81 | [1] |

| Antiplasmodial Activity | |||||

| Plasmodium falciparum (D10, CQS) | IC₅₀ (µM) | < 8 | < 8 | - | [2] |

*CQS: Chloroquine-Sensitive

Table 2: In Vivo Analgesic and Anti-inflammatory Activities of this compound

| Assay | Animal Model | Dose (mg/kg) | Effect | Reference |

| Analgesic Activity | ||||

| Formalin Test (Late Phase) | Rat | 20 | Significant reduction in paw licking time | |

| 40 | Significant reduction in paw licking time | |||

| Anti-inflammatory Activity | ||||

| Carrageenan-induced Paw Edema | Rat | 10 | Significant inhibition of paw edema | |

| 20 | Significant inhibition of paw edema | |||

| 30 | Significant inhibition of paw edema |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantitative data summary.

In Vitro Antioxidant Assays

This assay assesses the ability of a compound to act as a free radical scavenger.

-

Reagents and Equipment:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol or ethanol).

-

Test compound (this compound) dissolved in a suitable solvent to create a stock solution.

-

Serial dilutions of the test compound.

-

Positive control (e.g., Ascorbic acid, Gallic acid).

-

Spectrophotometer or microplate reader capable of measuring absorbance at ~517 nm.

-

96-well microplates or cuvettes.

-

-

Procedure:

-

Prepare a working solution of DPPH in methanol or ethanol. The solution should be protected from light.

-

In a 96-well plate, add a defined volume of various concentrations of the test compound or standard to respective wells.

-

Add an equal volume of the DPPH working solution to all wells.

-

Include a control well containing only the solvent and DPPH solution.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of each well at 517 nm.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

-

The EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

-

This assay measures the ability of a compound to donate an electron, thereby reducing an oxidized intermediate.

-

Reagents and Equipment:

-

Phosphate buffer (0.2 M, pH 6.6).

-

Potassium ferricyanide [K₃Fe(CN)₆] solution (1% w/v).

-

Trichloroacetic acid (TCA) solution (10% w/v).

-

Ferric chloride (FeCl₃) solution (0.1% w/v).

-

Test compound and standards at various concentrations.

-

Water bath.

-

Centrifuge.

-

Spectrophotometer or microplate reader capable of measuring absorbance at 700 nm.

-

-

Procedure:

-

Mix the test compound solution with phosphate buffer and potassium ferricyanide solution.

-

Incubate the mixture at 50°C for 20 minutes.

-

Add TCA solution to the mixture to stop the reaction.

-

Centrifuge the mixture at a specified speed and time (e.g., 3000 rpm for 10 minutes).

-

Collect the supernatant and mix it with distilled water and ferric chloride solution.

-

Measure the absorbance of the resulting solution at 700 nm. An increase in absorbance indicates increased reducing power.

-

The EC₅₀ value (the concentration at which the absorbance is 0.5) is determined from a graph of absorbance against concentration.

-

In Vitro Antiplasmodial Assay

This assay evaluates the ability of a compound to inhibit the growth of the malaria parasite, Plasmodium falciparum.

-

Materials and Methods:

-

Chloroquine-sensitive (CQS) strain of Plasmodium falciparum (e.g., D10).

-

Human red blood cells (O+).

-

Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin).

-

Test compound dissolved in a suitable solvent (e.g., DMSO).

-

96-well microplates.

-

SYBR Green I nucleic acid stain or materials for a parasite lactate dehydrogenase (pLDH) assay.

-

Incubator with a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

-

Fluorometer or spectrophotometer.

-

-

Procedure (SYBR Green I-based):

-

Maintain a continuous in vitro culture of the asexual erythrocyte stages of P. falciparum.

-

Prepare serial dilutions of the test compound in the 96-well plates.

-

Add the parasite culture (typically at 0.5% parasitemia and 2% hematocrit) to each well.

-

Include positive (e.g., chloroquine) and negative (no drug) controls.

-

Incubate the plates for 72 hours under controlled atmospheric conditions at 37°C.

-

After incubation, add SYBR Green I lysis buffer to each well.

-

Incubate for another 1-24 hours at room temperature in the dark.

-

Measure the fluorescence using a fluorometer.

-

The IC₅₀ value (the concentration that inhibits 50% of parasite growth) is calculated by fitting the dose-response data to a sigmoidal curve.

-

In Vivo Analgesic and Anti-inflammatory Assays

This model assesses the analgesic effect of a compound against both acute and inflammatory pain.

-

Animals and Reagents:

-

Male Wistar or Sprague-Dawley rats.

-

Formalin solution (typically 2.5% or 5% in saline).

-

Test compound and control vehicle.

-

Observation chamber with a transparent floor.

-

-

Procedure:

-

Administer the test compound or vehicle to the animals at a predetermined time before the formalin injection.

-

Inject a small volume (e.g., 50 µL) of formalin solution into the plantar surface of one hind paw.

-

Immediately place the animal in the observation chamber.

-

Observe and record the amount of time the animal spends licking the injected paw.

-

The observation is typically divided into two phases: the early phase (0-5 minutes post-injection, representing neurogenic pain) and the late phase (15-30 minutes post-injection, representing inflammatory pain).

-

A reduction in the time spent licking the paw in either phase indicates an analgesic effect.

-

This is a standard model for evaluating acute inflammation.

-

Animals and Reagents:

-

Male Wistar or Sprague-Dawley rats.

-

Carrageenan solution (typically 1% in saline).

-

Test compound and control vehicle.

-

Plethysmometer or calipers to measure paw volume/thickness.

-

-

Procedure:

-

Measure the initial volume or thickness of the hind paw of each rat.

-

Administer the test compound or vehicle to the animals (e.g., intraperitoneally or orally).

-

After a specific period (e.g., 30-60 minutes), inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the hind paw.

-

Measure the paw volume or thickness at regular intervals (e.g., every hour for up to 5 hours) after the carrageenan injection.

-

The percentage of inhibition of edema is calculated using the formula: % Inhibition = [1 - (V_t - V_0)_treated / (V_t - V_0)_control] * 100 where V_t is the paw volume at time t, and V_0 is the initial paw volume.

-

Putative Signaling Pathways

While direct studies on the specific signaling pathways modulated by this compound in mammalian cells are currently limited, the known anti-inflammatory effects of this compound and the activities of its parent molecule, bergenin, suggest potential interactions with key inflammatory signaling cascades such as the NF-κB and MAPK pathways. The PI3K/Akt pathway is another common target for flavonoids with diverse biological activities. The following diagrams illustrate these generalized pathways.

It is crucial to note that these diagrams represent potential mechanisms, and further research is required to confirm the direct effects of this compound on these pathways.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.

References

4-O-Galloylbergenin: A Technical Guide on its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and known biological activities of 4-O-Galloylbergenin, a naturally occurring derivative of bergenin. It details the initial identification of this compound from its natural source and presents available quantitative data on its antioxidant properties. While a complete, detailed experimental protocol for its isolation from the primary literature was not accessible for this guide, a generalized workflow based on related compounds is presented. Currently, specific signaling pathways modulated by this compound have not been elucidated in the scientific literature.

Introduction

Bergenin is a C-glucoside of 4-O-methyl gallic acid that has been the subject of extensive research for its diverse pharmacological activities. Its derivatives, such as this compound, are of significant interest to the scientific community for their potential as novel therapeutic agents. This document focuses specifically on the history and scientific data related to this compound.

Discovery and Initial Isolation

The first and thus far only documented isolation of this compound was reported in 2013 by Mu et al. from the rhizome of Ardisia gigantifolia, a plant used in traditional medicine.[1][2][3] In this seminal study, this compound was isolated alongside other known bergenin derivatives. The structural elucidation of the compound was accomplished using modern spectroscopic techniques, including one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and high-resolution electrospray ionization mass spectrometry (HR-ESIMS).[1][2]

Physicochemical Properties and Structure

The fundamental structure of this compound consists of a bergenin core with a galloyl group attached at the 4-O position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₀O₁₃ | Inferred from bergenin and gallic acid precursors |

| CAS Number | 82958-45-0 | [3] |

| Precursors | Bergenin, Gallic Acid | [3] |

Experimental Protocols

General Isolation and Purification Workflow

While the specific, detailed protocol from the initial discovery paper by Mu et al. could not be accessed for this guide, a general methodology for the isolation of bergenin derivatives from plant material can be outlined. This workflow is based on common practices in natural product chemistry.

Structural Elucidation

The definitive identification of this compound relies on a suite of spectroscopic techniques:

-

1D NMR: ¹H and ¹³C NMR spectra are used to identify the chemical shifts and multiplicities of all protons and carbons in the molecule.

-

2D NMR: Techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity between protons and carbons, confirming the structure of the bergenin core and the position of the galloyl group.

-

HR-ESIMS: This technique provides a highly accurate mass measurement, which is used to determine the elemental composition and confirm the molecular formula of the isolated compound.[1][2]

Biological Activity

To date, the primary reported biological activity of this compound is its antioxidant potential.

Antioxidant Activity

In its initial discovery paper, this compound demonstrated significant free-radical scavenging activity in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[1][2]

Table 2: Antioxidant Activity of this compound and Related Compounds

| Compound | DPPH Radical Scavenging Activity (EC₅₀ in µmol L⁻¹) | Reference |

| This compound | 7.8 | [1][2] |

| 11-O-Galloylbergenin | 9.0 | [1][2] |

| 11-O-(3'-O-methylgalloyl) bergenin | 9.7 | [1][2] |

| Vitamin C (Positive Control) | 28.3 | [1] |

Signaling Pathways and Mechanism of Action

As of the compilation of this guide, there is no specific research available that elucidates the signaling pathways directly modulated by this compound. Research on its parent compound, bergenin, and other natural products isolated from Ardisia species suggests potential involvement in anti-inflammatory pathways such as MAPK and NF-κB, and antioxidant response pathways. However, these have not been experimentally confirmed for this compound.

Future Directions

The potent antioxidant activity of this compound suggests that it is a promising candidate for further investigation. Future research should focus on:

-

Detailed Biological Screening: Evaluating its activity in a broader range of assays, including anti-inflammatory, anticancer, and neuroprotective models.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

-

Synthetic Methodologies: Developing efficient synthetic routes to produce larger quantities of the compound for preclinical and clinical studies.

Conclusion

This compound is a relatively recently discovered natural product with demonstrated in vitro antioxidant activity that surpasses that of Vitamin C in the reported assay. Its discovery from Ardisia gigantifolia opens avenues for further exploration of this and other bergenin derivatives as potential therapeutic agents. The lack of detailed information on its isolation protocol and specific signaling pathways highlights the need for further research to fully understand and exploit its pharmacological potential.

References

A Technical Guide to the In Vitro Biological Activity of 4-O-Galloylbergenin (11-O-Galloylbergenin)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Bergenin is a C-glycoside of 4-O-methyl gallic acid, a polyphenol found in several medicinal plants. Its derivatives are of significant interest in pharmacology for their diverse biological activities. This guide focuses on the in vitro biological activities of a prominent esterified derivative of bergenin.

It is important to note that while the user query specifies "4-O-Galloylbergenin," the preponderance of scientific literature refers to the compound isolated from sources like Bergenia ligulata and Mallotus philippensis as 11-O-Galloylbergenin [1][2][3][4]. Based on the available data, this document will proceed under the assumption that these names refer to the same compound, using the nomenclature found in the cited research. 11-O-Galloylbergenin is structurally characterized by the addition of a galloyl group to the bergenin core, a modification that significantly enhances its biological potency compared to the parent compound.

This document provides a comprehensive overview of the in vitro antioxidant and antiplasmodial activities of 11-O-Galloylbergenin, presenting quantitative data, detailed experimental protocols, and visualizations of relevant workflows and biological pathways.

In Vitro Biological Activities

Antioxidant Activity

11-O-Galloylbergenin has demonstrated potent antioxidant properties in multiple in vitro assays. Its activity is significantly higher than that of its parent compound, bergenin, and is comparable to standard antioxidants like ascorbic acid. The addition of the galloyl moiety, which contains three phenolic hydroxyl groups, is believed to be responsible for this enhanced free radical scavenging capability.

Quantitative assessments using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, reducing power, and total antioxidant capacity assays confirm its efficacy. For instance, in a DPPH assay, 11-O-Galloylbergenin exhibited 87.26 ± 1.671% radical scavenging activity, a stark contrast to bergenin's 6.858 ± 0.329%. Its EC50 value in the DPPH assay (7.276 ± 0.058 µg/mL) is comparable to that of ascorbic acid (6.571 ± 0.303 µg/mL) and superior to α-tocopherol (33.675 ± 2.019 µg/mL).

Antiplasmodial Activity

11-O-Galloylbergenin has shown significant in vitro activity against the chloroquine-sensitive (CQS) D10 strain of Plasmodium falciparum, the parasite responsible for malaria. Studies report IC50 values of less than 8 µM, indicating good antiplasmodial potential[2][5][6]. One study specified an IC50 value of 7.85 ± 0.61 μM for 11-O-Galloylbergenin against the D10 strain[6]. Another study reported an IC50 value of less than 2.5 µM, highlighting its potent effect at low concentrations[1][7]. This activity suggests that 11-O-Galloylbergenin could be a valuable lead compound in the development of new antimalarial agents.

Anti-inflammatory and Anticancer Potential

While bergenin and other derivatives have been investigated for anti-inflammatory and anticancer effects, specific in vitro quantitative data (e.g., IC50 values against inflammatory enzymes or cancer cell lines) for 11-O-Galloylbergenin are not extensively detailed in the available literature. In vivo studies have shown that 11-O-galloylbergenin exhibits significant anti-inflammatory activity in carrageenan-induced paw edema models in rats[8]. The parent compound, gallic acid, and its derivatives are known to be active against various tumor cells, often by inducing apoptosis[8]. A novel bergenin derivative, 4-O-p-hydroxybenzoylbergenin, demonstrated inhibitory effects on A549 lung carcinoma cells with an IC50 value of 20 μmol/mL[9]. Further in vitro studies are required to quantify the specific cytotoxic and anti-inflammatory enzyme inhibitory activities of 11-O-Galloylbergenin.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on 11-O-Galloylbergenin.

Table 1: In Vitro Antioxidant Activity of 11-O-Galloylbergenin

| Assay | Result | Value | Standard Compound | Citation |

|---|---|---|---|---|

| DPPH Radical Scavenging | % RSA (at 100 µg/mL) | 87.26 ± 1.671 % | Ascorbic Acid (97.85 ± 0.623 %) | |

| DPPH Radical Scavenging | EC50 | 7.276 ± 0.058 µg/mL | Ascorbic Acid (6.571 ± 0.303 µg/mL) | |

| DPPH Radical Scavenging | EC50 | 7.45 ± 0.2 µg/mL | Ascorbic Acid (6.31 ± 1.03 µg/mL) | [1][3][7] |

| Reducing Power Assay | Absorbance (at 25 µg/mL) | 1.315 ± 0.027 | Ascorbic Acid (3.351 ± 0.034) | |

| Reducing Power Assay | EC50 | 5.208 ± 0.095 µg/mL | Ascorbic Acid (3.551 ± 0.073 µg/mL) | |

| Reducing Power Assay | EC50 | 5.39 ± 0.28 µg/mL | Ascorbic Acid (3.29 ± 0.031 µg/mL) | [1][3][7] |

| Total Antioxidant Capacity | Ascorbic Acid Equiv. | 951.50 ± 109.64 µmol/mg | Ascorbic Acid |

| Phosphomolybdate Assay | CAHT | 940.04 ± 115.30 | α-tocopherol (552.4 ± 27.91) |[1][3][7] |

Table 2: In Vitro Antiplasmodial Activity of 11-O-Galloylbergenin

| P. falciparum Strain | Result | Value | Standard Compound | Citation |

|---|---|---|---|---|

| D10 (Chloroquine-Sensitive) | IC50 | 7.85 ± 0.61 µM | Chloroquine (0.031 ± 0.002 µM) | [6] |

| D10 (Chloroquine-Sensitive) | IC50 | < 8 µM | Chloroquine | [2][5] |

| D10 (Chloroquine-Sensitive) | IC50 | < 2.5 µM (< 2.5 µg/mL) | Chloroquine (0.028 µM) |[1][7] |

Experimental Protocols

DPPH Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at ~517 nm, which corresponds to a color change from purple to yellow.

-

Reagents:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.

-

11-O-Galloylbergenin dissolved in a suitable solvent (e.g., methanol).

-

Standard antioxidant (e.g., Ascorbic Acid, Gallic Acid).

-

Methanol (as blank).

-

-

Procedure:

-

Prepare serial dilutions of the test compound and standard in methanol.

-

In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to an aliquot of the sample, standard, or blank.

-

Incubate the mixture in the dark at room temperature for approximately 30 minutes.

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

The percentage of radical scavenging activity (% RSA) is calculated using the formula: % RSA = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the test compound.

-

The EC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting % RSA against the compound concentration.

-

Reducing Power Assay

-

Principle: This assay determines the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of Fe²⁺ is monitored by the development of a Perl's Prussian blue color, which is measured spectrophotometrically at 700 nm. Higher absorbance indicates greater reducing power.

-

Reagents:

-

Phosphate buffer (0.2 M, pH 6.6).

-

1% Potassium ferricyanide [K₃Fe(CN)₆].

-

10% Trichloroacetic acid (TCA).

-

0.1% Ferric chloride (FeCl₃).

-

11-O-Galloylbergenin and standard compounds.

-

-

Procedure:

-

Mix aliquots of the test compound at various concentrations with phosphate buffer and potassium ferricyanide solution.

-

Incubate the mixture at 50°C for 20 minutes.

-

Stop the reaction by adding TCA and centrifuge to separate the precipitate.

-

Take the supernatant and mix it with distilled water and ferric chloride solution.

-

Allow the reaction to proceed for 10 minutes.

-

Measure the absorbance of the resulting blue-green solution at 700 nm.

-

The EC50 value is defined as the effective concentration at which the absorbance is 0.5.

-

Antiplasmodial Assay (Parasite Lactate Dehydrogenase - pLDH)

-

Principle: This assay quantifies the viability of P. falciparum by measuring the activity of the parasite-specific lactate dehydrogenase (pLDH) enzyme. Active pLDH catalyzes the conversion of lactate to pyruvate, which is coupled to a colorimetric reaction. A decrease in pLDH activity corresponds to parasite death.

-

Reagents:

-

Cultured asexual erythrocyte stages of P. falciparum (e.g., D10 strain).

-

Complete cell culture medium (e.g., RPMI-1640).

-

Malstat reagent and NBT/PES solution.

-

11-O-Galloylbergenin and standard antimalarial drug (e.g., Chloroquine).

-

-

Procedure:

-

Synchronized parasite cultures are incubated in 96-well plates with serial dilutions of the test compound for a set period (e.g., 72 hours).

-

After incubation, the plates are frozen and thawed to lyse the cells and release pLDH.

-

The pLDH assay is initiated by adding a substrate/cofactor solution (containing lactate and the diaphorase substrate) to the wells.

-

The activity of pLDH is measured by the rate of conversion of a tetrazolium salt (NBT) to a formazan product, which is read spectrophotometrically at ~650 nm.

-

The results are expressed as a percentage of the untreated control, and the IC50 value is calculated using a non-linear dose-response curve fitting analysis[6].

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key processes and pathways relevant to the analysis of 11-O-Galloylbergenin.

Conclusion

11-O-Galloylbergenin, a natural derivative of bergenin, is a compound with significant and well-documented in vitro biological activities. The available data robustly support its classification as a potent antioxidant, with radical scavenging and reducing power capabilities comparable or superior to established standards like α-tocopherol. Furthermore, its demonstrated activity against P. falciparum at low micromolar concentrations positions it as a promising candidate for further investigation in antimalarial drug discovery.

While its anti-inflammatory and anticancer properties are suggested by its structural relationship to other active compounds, there is a clear need for further in vitro research to quantify these effects through specific enzyme inhibition and cell-based cytotoxicity assays. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers aiming to explore the full therapeutic potential of this compelling natural product.

References

- 1. Comparative antioxidant and antiplasmodial activities of 11-O-galloylbergenin and bergenin isolated from Bergenia ligulata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 11-O-Galloylbergenin | C21H20O13 | CID 56680102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antioxidant and Antiplasmodial Activities of Bergenin and 11-O-Galloylbergenin Isolated from Mallotus philippensis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Bergenin, a bioactive flavonoid: advancements in the prospects of anticancer mechanism, pharmacokinetics and nanoformulations [frontiersin.org]

4-o-Galloylbergenin: A Comprehensive Technical Guide to a Promising Phenolic Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-o-Galloylbergenin, a naturally occurring phenolic compound, is a derivative of bergenin distinguished by the addition of a galloyl moiety. As a member of the diverse family of gallotannins, it exhibits a range of biological activities that are of significant interest to the scientific and pharmaceutical communities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, natural sources, biosynthesis, and its role as a phenolic compound. Detailed experimental protocols for its isolation and analysis, alongside quantitative data on its biological activities, are presented to facilitate further research and development. Furthermore, this guide elucidates the key signaling pathways modulated by related bergenin compounds, offering insights into the potential mechanisms of action of this compound.

Introduction

Phenolic compounds are a vast and diverse group of secondary metabolites in plants, renowned for their antioxidant, anti-inflammatory, and a plethora of other health-beneficial properties. Among these, gallotannins, which are esters of gallic acid and a polyol, represent a significant subclass. This compound belongs to this class, being an ester of bergenin and gallic acid. Bergenin itself is a C-glycoside of 4-O-methyl gallic acid and has been the subject of extensive research for its wide spectrum of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects[1]. The addition of a galloyl group to the bergenin structure is anticipated to modulate its biological activities, making this compound a compound of particular interest for drug discovery and development.

Chemical and Physical Properties

This compound is characterized by the molecular formula C21H20O13 and a molecular weight of approximately 480.38 g/mol [2]. The presence of multiple hydroxyl groups from both the bergenin and galloyl moieties contributes to its classification as a polar phenolic compound.

| Property | Value | Reference |

| Molecular Formula | C21H20O13 | [2] |

| Molecular Weight | 480.38 g/mol | [2] |

| IUPAC Name | (2R,3S,4R,4aS,10bS)-3,8,10-trihydroxy-2-(hydroxymethyl)-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-4-yl 3,4,5-trihydroxybenzoate | |

| CAS Number | 82958-45-0 |

Natural Sources and Isolation

This compound has been isolated from various plant species. A notable source is the rhizome of Ardisia gigantifolia[3]. The isolation of this compound and related compounds typically involves extraction from the plant material followed by chromatographic separation.

Experimental Protocol: Extraction and Isolation of Bergenin Derivatives

The following is a general protocol for the extraction and isolation of bergenin derivatives, which can be adapted for this compound. This protocol is based on the methodology used for isolating 11-O-galloylbergenin from Mallotus philippensis.

Objective: To extract and isolate galloylbergenin derivatives from plant material.

Materials:

-

Dried and powdered plant material (e.g., rhizomes, leaves)

-

Ethanol (95%)

-

n-Hexane

-

Ethyl acetate

-

Chloroform

-

Methanol

-

Silica gel for column chromatography

-

TLC plates (silica gel 60 F254)

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction:

-

Macerate the dried, powdered plant material with 95% ethanol at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and partition successively with n-hexane, ethyl acetate, and chloroform to separate compounds based on polarity.

-

Concentrate each fraction using a rotary evaporator.

-

-

Column Chromatography:

-

Subject the fraction containing the target compound (typically the more polar fractions like ethyl acetate or chloroform) to silica gel column chromatography.

-

Elute the column with a gradient of solvents, such as a mixture of chloroform and methanol, gradually increasing the polarity.

-

Collect the fractions and monitor them by Thin Layer Chromatography (TLC).

-

-

Purification:

-

Combine fractions showing the presence of the target compound.

-

Further purify the combined fractions using repeated column chromatography or preparative TLC until a pure compound is obtained.

-

-

Structure Elucidation:

-

Characterize the purified compound using spectroscopic methods such as NMR (¹H, ¹³C), Mass Spectrometry, IR, and UV-Vis spectroscopy to confirm its identity as this compound.

-

Diagram: Experimental Workflow for Isolation

Biosynthesis of this compound

The biosynthesis of this compound is believed to proceed through the formation of its core structure, bergenin, followed by a galloylation step. The biosynthesis of bergenin starts from gallic acid.

The elucidated pathway for bergenin biosynthesis involves the following key steps[4][5]:

-

Gallic Acid Formation: Gallic acid is synthesized from the shikimate pathway.

-

O-Methylation: The 4-hydroxyl group of gallic acid is methylated by an O-methyltransferase (OMT) to form 4-O-methylgallic acid.

-

C-Glycosylation: A C-glycosyltransferase (CGT) catalyzes the attachment of a glucose moiety to the C2 position of 4-O-methylgallic acid.

-

Ring Closure: An intramolecular esterification (lactone formation) leads to the formation of the characteristic isocoumarin structure of bergenin.

The final step in the biosynthesis of this compound is the galloylation of the bergenin molecule at the 4-hydroxyl position. This reaction is likely catalyzed by a specific galloyltransferase enzyme, which uses an activated form of gallic acid, such as β-glucogallin, as the galloyl donor.

Diagram: Proposed Biosynthetic Pathway of this compound

Biological Activities and Quantitative Data

While specific quantitative data for this compound is limited in the currently available literature, the biological activities of the closely related compound, 11-O-galloylbergenin, provide valuable insights into its potential therapeutic effects. The presence of the galloyl moiety is known to significantly enhance the antioxidant and other biological activities of phenolic compounds.

Antioxidant Activity

The antioxidant activity of galloylbergenin derivatives has been evaluated using various in vitro assays.

| Assay | Compound | IC50 / EC50 (µg/mL) | Standard (IC50 / EC50 µg/mL) | Reference |

| DPPH Radical Scavenging | 11-O-galloylbergenin | 7.28 ± 0.06 | Ascorbic Acid: 6.57 ± 0.30 | |

| Reducing Power Assay | 11-O-galloylbergenin | 5.21 ± 0.10 | Ascorbic Acid: 3.55 ± 0.07 |

Cytotoxic Activity

The cytotoxic effects of this compound and its derivatives against various cancer cell lines are of significant interest. A study on a novel bergenin derivative, 4-O-p-hydroxybenzoylbergenin, demonstrated inhibitory effects on A549 lung carcinoma cells with an IC50 value of 20 μmol/mL.

| Cell Line | Compound | IC50 (µM) | Reference |

| A-549 (Human Lung Cancer) | 4-O-p-hydroxybenzoylbergenin | 20 | |

| HT-29 (Human Colon Adenocarcinoma) | Compound 1 (related derivative) | 16.4 ± 3.1 | [2] |

| OVCAR (Human Ovarian Carcinoma) | Compound 1 (related derivative) | 13.6 ± 2.4 | [2] |

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Ascorbic acid (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of dilutions of the stock solution to obtain a range of concentrations.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a stock solution of ascorbic acid in methanol and a series of dilutions.

-

-

Assay:

-

In a 96-well microplate, add 50 µL of the sample or standard solution to 150 µL of the DPPH solution.

-

For the blank, add 50 µL of methanol to 150 µL of the DPPH solution.

-

For the control, add 50 µL of the sample or standard solution to 150 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

-

Plot a graph of percentage inhibition versus concentration for both the sample and the standard.

-

Determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals) from the graph.

-

Signaling Pathways and Mechanism of Action

The molecular mechanisms underlying the biological activities of this compound are not yet fully elucidated. However, research on bergenin and other flavonoids suggests that they can modulate various signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Anti-inflammatory Effects: NF-κB and MAPK Pathways

Inflammation is a complex biological response involving the activation of various signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Many phenolic compounds exert their anti-inflammatory effects by inhibiting these pathways.

-

NF-κB Pathway: NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. In its inactive state, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. It is hypothesized that this compound may inhibit the activation of the IκB kinase (IKK) complex, thereby preventing IκB degradation and subsequent NF-κB activation.

-

MAPK Pathway: The MAPK family of proteins (including ERK, JNK, and p38) are involved in a wide range of cellular processes, including inflammation and apoptosis. Phenolic compounds can interfere with the phosphorylation cascade of the MAPK pathway, leading to a downstream reduction in the production of inflammatory mediators.

Diagram: Potential Anti-inflammatory Mechanism of this compound

Anticancer Effects: Apoptosis Induction

The potential anticancer activity of this compound is likely mediated through the induction of apoptosis, or programmed cell death. Apoptosis is a tightly regulated process that can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Flavonoids have been shown to induce apoptosis in cancer cells by:

-

Modulating Bcl-2 family proteins: Increasing the expression of pro-apoptotic proteins (e.g., Bax, Bak) and decreasing the expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).

-

Activating caspases: Triggering the caspase cascade, a series of proteases that execute the apoptotic program.

-

Generating reactive oxygen species (ROS): Inducing oxidative stress within cancer cells, which can trigger the mitochondrial apoptotic pathway.

Conclusion and Future Directions

This compound is a promising phenolic compound with the potential for significant biological activities, including antioxidant, anti-inflammatory, and anticancer effects. While research on this specific compound is still in its early stages, the known activities of its parent molecule, bergenin, and other galloylated flavonoids provide a strong rationale for its further investigation.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the activity of pure this compound in a wide range of in vitro and in vivo models to establish its full pharmacological profile.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

-

Pharmacokinetic and Toxicological Studies: Assessing the absorption, distribution, metabolism, excretion, and potential toxicity of this compound to determine its suitability for further development as a therapeutic agent.

-

Biosynthetic Pathway Elucidation: Identifying and characterizing the specific galloyltransferase responsible for the final step in its biosynthesis to enable biotechnological production approaches.

The in-depth understanding of this compound will pave the way for its potential application in the pharmaceutical, nutraceutical, and cosmetic industries. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. Synthesis and biological evaluation of bergenin derivatives as new immunosuppressants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Biosynthetic pathway of prescription bergenin from Bergenia purpurascens and Ardisia japonica [frontiersin.org]

- 3. Practical synthesis and biological evaluation of bergenin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthetic pathway of prescription bergenin from Bergenia purpurascens and Ardisia japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unravelling and reconstructing the biosynthetic pathway of bergenin - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Anticancer Research on Galloylated Glucosides: A Technical Overview of Resveratrol-4-O-D-(2'-galloyl)-glucopyranoside (REG)

Disclaimer: Extensive research for preliminary anticancer data on 4-o-Galloylbergenin yielded insufficient specific information to construct a detailed technical guide. However, significant findings are available for a structurally related compound, Resveratrol-4-O-D-(2'-galloyl)-glucopyranoside (REG), which also features a galloyl moiety attached to a glucoside. This technical guide therefore focuses on the preliminary anticancer research of REG to provide insights into the potential mechanisms and activities of this class of compounds.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, summarizing the current preliminary anticancer research on Resveratrol-4-O-D-(2'-galloyl)-glucopyranoside (REG).

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the anticancer effects of REG.

Table 1: Cytotoxicity of REG in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Time (h) | IC50 (µg/mL) | Reference |

| SMMC-7721 | Human Hepatocellular Carcinoma | MTT | 24 | 48.3 ± 4.5 | [1] |

| SMMC-7721 | Human Hepatocellular Carcinoma | MTT | 48 | 25.1 ± 2.9 | [1] |

| SMMC-7721 | Human Hepatocellular Carcinoma | MTT | 72 | 12.5 ± 1.8 | [1] |

| HL-60 | Human Promyelocytic Leukemia | CCK-8 | 24 | 25.3 ± 1.2 | [2] |

| Jurkat | Human T-cell Leukemia | CCK-8 | 24 | 38.6 ± 1.5 | [2] |

| U937 | Human Histiocytic Lymphoma | CCK-8 | 24 | 42.1 ± 1.8 | [2] |

Table 2: Effect of REG on Apoptosis-Related Protein Expression in Leukemia Cells

| Cell Line | Treatment | Protein | Expression Change | Reference |

| HL-60 | REG (25 µg/mL) | Cytochrome c | Increased | [2] |

| HL-60 | REG (25 µg/mL) | Cleaved Caspase-9 | Increased | [2] |

| HL-60 | REG (25 µg/mL) | Cleaved Caspase-3 | Increased | [2] |

| HL-60 | REG (25 µg/mL) | Bax | Increased | [2] |

| HL-60 | REG (25 µg/mL) | Bcl-2 | Decreased | [2] |

Experimental Protocols

Cell Culture and Viability Assays

-

Cell Lines:

-

Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Assay (for SMMC-7721 cells):

-

Cells were seeded in 96-well plates at a density of 5x10³ cells/well and allowed to attach overnight.

-

The cells were then treated with various concentrations of REG for 24, 48, and 72 hours.[1]

-

Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours.

-

The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

-

The absorbance was measured at 490 nm using a microplate reader.

-

-

CCK-8 Assay (for leukemia cells):

-

Cells were seeded in 96-well plates.

-